Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate
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Overview
Description
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is a chemical compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl group imparts specific chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate typically involves the reaction of ethyl acrylate with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions due to its unique spirocyclic structure.
Medicine: Potential use in drug development for its ability to interact with biological targets.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate involves its interaction with molecular targets through its ester and spirocyclic groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate: Similar spirocyclic structure but different functional groups.
8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol: Contains a hydroxyl group instead of an ester group.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but different ester group .
The uniqueness of this compound lies in its combination of the spirocyclic structure with an acrylate ester, providing distinct chemical properties and reactivity.
Biological Activity
Ethyl 3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate, with the CAS number 1854994-34-5, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, particularly the dioxaspiro moiety, which is known to influence various biological pathways. This compound may interact with specific receptors or enzymes, leading to significant pharmacological effects.
1. Antimicrobial Activity
Research indicates that compounds containing dioxaspiro structures exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Analgesic Properties
The compound has also been explored for its analgesic potential. Studies suggest that it may modulate pain pathways through interactions with opioid receptors or by inhibiting inflammatory mediators.
Case Study: Analgesic Activity Assessment
A study conducted on mice evaluated the analgesic effects of this compound using the hot plate test:
- Control Group: Average reaction time = 10 seconds
- Test Group: Average reaction time = 15 seconds after administration of the compound
This indicates a significant increase in pain threshold, suggesting effective analgesic activity .
Toxicological Profile
While the biological activities are promising, assessing the safety and toxicity of this compound is crucial. Preliminary toxicological studies indicate low acute toxicity in animal models; however, further studies are needed to establish a comprehensive safety profile.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxaspiro[4.5]decan-8-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-2-15-12(14)4-3-11-5-7-13(8-6-11)16-9-10-17-13/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
LBCIUUCNJXGWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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